molecular formula C16H10F2O5S B2603421 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one CAS No. 904432-60-6

6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one

Cat. No.: B2603421
CAS No.: 904432-60-6
M. Wt: 352.31
InChI Key: BDIWCWSDSQHJGB-UHFFFAOYSA-N
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Description

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds with a wide range of biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of fluorine atoms and a methoxybenzenesulfonyl group in this compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one typically involves multiple steps, including the introduction of fluorine atoms and the sulfonyl group. One common method involves the cyclization of a suitable precursor, such as a fluorinated benzaldehyde, with a sulfonyl chloride derivative under basic conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions, typically in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

6,8-Difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 6,8-difluoro-3-(4-methoxybenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The sulfonyl group also plays a crucial role in its activity by modulating its chemical reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    6,8-Difluoro-2H-chromen-2-one: Lacks the methoxybenzenesulfonyl group.

    3-(4-Methoxybenzenesulfonyl)-2H-chromen-2-one: Lacks the fluorine atoms.

    6,8-Difluoro-3-(4-methylbenzenesulfonyl)-2H-chromen-2-one: Contains a methyl group instead of a methoxy group.

Properties

IUPAC Name

6,8-difluoro-3-(4-methoxyphenyl)sulfonylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2O5S/c1-22-11-2-4-12(5-3-11)24(20,21)14-7-9-6-10(17)8-13(18)15(9)23-16(14)19/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIWCWSDSQHJGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3OC2=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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